molecular formula C22H22BClF2N4O B1192280 BDP 581/591 hydrazide

BDP 581/591 hydrazide

Cat. No.: B1192280
M. Wt: 442.7
InChI Key: DEOVLMGPZWOOAX-OLVGFBEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 581/591 hydrazide is a carbonyl reactive dye. BDP 581/591 is a borondipyrromethene fluorophore with bright emission, and oustanding photostability. Aldehyde and ketone groups that can be labeled can be obtained by oxidation of 1,2-diol groups in sugars;  they are also present in proteins after oxidative stress, and in many small molecules.

Scientific Research Applications

1. Use as a Fluorescent Probe for Lipid Peroxidation

BDP 581/591 hydrazide, specifically C11-BODIPY(581/591), serves as an effective fluorescent probe for indexing lipid peroxidation and assessing antioxidant efficacy in both model membrane systems and living cells. Its notable properties include emission in the visible range, high quantum yield, good photo-stability, insensitivity to environmental changes like pH or solvent polarity, and non-cytotoxicity at certain concentrations. This probe is sensitive to various oxy-radicals and peroxynitrite, but not to superoxide, nitric oxide, transition metal ions, and hydroperoxides per se (Drummen et al., 2002).

2. As a Photosensitizer

BDP 581/591 based compounds, like 2I-BDP, have been developed as efficient and photostable photosensitizers. They are utilized in oxidative stress studies and photodynamic therapy due to their high extinction coefficient and insensitivity to solvent environments. These compounds have shown better performance in terms of near-infrared singlet oxygen luminescence emission and photostability compared to other photosensitizers like Rose Bengal (Yogo et al., 2005).

3. In Oxidation Reactions and Drug Discovery

Aryl hydrazides, like benz(o)hydrazide (BH), a basic aryl hydrazide, have shown significant importance in drug discovery. Their oxidation reactions, studied using various spectroscopic techniques, have implications in understanding reaction mechanisms and designing new antioxidants based on aryl hydrazides (Xiaolai Zhang, 2020).

4. Chemical Synthesis of Proteins

Hydrazide chemistry is increasingly relevant in protein chemical synthesis. Peptide or protein hydrazides serve as key intermediates for various synthesis and modification purposes. The hydrazide group can act as a precursor to a thioester, improving the efficiency of native chemical ligation for protein synthesis (Huang et al., 2016).

5. Glycan Labeling for MALDI-MS Analysis

Hydrazide tags are used in glycomics for chemical derivatization of glycans, enhancing the analytical performance of MALDI-MS-based glycan profiling. They offer a rapid, room-temperature derivatization under mildly acidic conditions, making them conducive for high-throughput analysis (Zhang et al., 2020).

6. Biofunctionalization of Nanospheres

Hydrazide-containing bifunctional nanospheres have been used for biofunctionalization by coupling with various biomolecules like IgG, avidin, and biotin. These novel fluorescent-magnetic-biotargeting trifunctional nanospheres find applications in biomedical fields like visual sorting and manipulation of apoptotic cells (Wang et al., 2005).

Properties

Molecular Formula

C22H22BClF2N4O

Molecular Weight

442.7

IUPAC Name

N/A

InChI

InChI=1S/C22H20BFN4O.ClH.FH/c24-23-27-18(9-5-4-8-17-6-2-1-3-7-17)10-12-20(27)16-21-13-11-19(28(21)23)14-15-22(29)26-25;;/h1-13,16H,14-15,25H2;2*1H/b8-4+,9-5+;;

InChI Key

DEOVLMGPZWOOAX-OLVGFBEPSA-N

SMILES

O=C(CCC1=[N+](C(C=C1)=CC2=CC=C(/C=C/C=C/C3=CC=CC=C3)N24)B4F)N[NH3+].[F-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DP 581/591 hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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